AZD2932 (CAS 883986-34-3) is a highly potent, multi-targeted quinazoline ether tyrosine kinase inhibitor engineered specifically for the balanced dual-inhibition of VEGFR-2 and PDGFRβ[1]. Unlike earlier-generation pan-kinase inhibitors that suffer from erratic off-target profiles, AZD2932 was structurally optimized to deliver a precise ~1:1 activity ratio against its primary targets while maintaining exceptional selectivity against cytochrome P450 (CYP) enzymes and the hERG channel [1]. For procurement teams, medicinal chemists, and pharmacologists, this compound serves as a premium benchmark material for anti-angiogenic assay development, xenograft modeling, and the synthesis of next-generation targeted therapeutics where metabolic stability, high purity, and predictable pharmacokinetic behavior are strictly required.
Substituting AZD2932 with common multi-kinase inhibitors like Sorafenib or Sunitinib fundamentally alters experimental and formulation outcomes [1]. While generic alternatives may offer broad-spectrum kinase suppression, they frequently introduce confounding variables such as potent Raf-1 inhibition or significant hERG and CYP liabilities, which complicate in vivo scaling and drug-drug interaction (DDI) studies. Furthermore, closely related analogs like Cediranib (AZD2171) are heavily skewed toward VEGFR-2 rather than providing the balanced ~1:1 VEGFR-2/PDGFRβ stoichiometry unique to AZD2932[1]. Relying on an off-the-shelf substitute compromises the precise dual-pathway blockade required for targeted pericyte and endothelial cell assays, leading to irreproducible pharmacokinetic modeling and higher failure rates in downstream preclinical validation.
AZD2932 was specifically designed to overcome the skewed target profiles of first-generation inhibitors by providing a balanced ~1:1 inhibition ratio for VEGFR-2 and PDGFRβ [1]. While comparators like Sorafenib exhibit heavily biased activity (e.g., strong Raf-1 inhibition at 6 nM but weaker VEGFR-2/PDGFRβ activity at 90 nM and 57 nM, respectively) [2], AZD2932 delivers highly potent, symmetrical blockade without Raf-driven interference.
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
| Target Compound Data | AZD2932: VEGFR-2 = 8 nM; PDGFRβ = 4 nM (~1:1 ratio) |
| Comparator Or Baseline | Sorafenib: VEGFR-2 = 90 nM; PDGFRβ = 57 nM; Raf-1 = 6 nM |
| Quantified Difference | AZD2932 provides >10-fold higher potency for VEGFR-2/PDGFRβ while eliminating off-target Raf-1 activity. |
| Conditions | Cell-free in vitro recombinant kinase assays |
Ensures precise, balanced dual-pathway blockade for angiogenesis models without off-target cytotoxicity, making it the superior choice for targeted assay development.
A major procurement liability of standard quinazoline kinase inhibitors is their tendency to inhibit cytochrome P450 enzymes, complicating formulation and co-administration. AZD2932 demonstrates exceptional metabolic orthogonality, showing negligible inhibition across major CYP isoforms, with its strongest interaction being a highly favorable 8.0 μM against CYP2C9 [1].
| Evidence Dimension | CYP Inhibition (IC50) |
| Target Compound Data | AZD2932: Worst IC50 against CYP2C9 = 8.0 μM (>10 μM for other isoforms) |
| Comparator Or Baseline | Standard early-generation RTK inhibitors: Frequently <1 μM for major CYP isoforms |
| Quantified Difference | AZD2932 exhibits an >8-fold safety margin over typical metabolic interference thresholds. |
| Conditions | In vitro human liver microsome and recombinant CYP assays |
Critical for procurement in drug-drug interaction (DDI) studies, ensuring the compound does not disrupt the metabolism of co-administered agents.
Cardiotoxicity via hERG channel inhibition is a primary cause of late-stage failure for kinase inhibitors. AZD2932 was heavily optimized to remove this liability, demonstrating virtually zero hERG activity with an IC50 of 137 μM [1]. This provides a massive safety window compared to baseline multi-kinase inhibitors that routinely trigger QT prolongation.
| Evidence Dimension | hERG Channel Inhibition (IC50) |
| Target Compound Data | AZD2932: IC50 = 137 μM |
| Comparator Or Baseline | Baseline RTK inhibitors: Frequently exhibit hERG IC50 < 10 μM |
| Quantified Difference | AZD2932 provides a >13-fold wider safety window against cardiac liability. |
| Conditions | In vitro electrophysiological hERG patch-clamp assay |
Allows researchers to scale up in vivo dosing regimens without the risk of cardiotoxic artifacts confounding survival or efficacy data.
AZD2932 translates its balanced in vitro profile into highly efficient in vivo performance. In murine xenograft models (e.g., Calu-6), oral administration of AZD2932 achieves up to 81% tumor growth inhibition even at lower dose thresholds of 12.5 mg/kg twice daily [1]. This confirms its superior processability and bioavailability for oral formulation.
| Evidence Dimension | Tumor Growth Inhibition (TGI) |
| Target Compound Data | AZD2932: 64–81% TGI at 12.5–50 mg/kg b.i.d. |
| Comparator Or Baseline | Untreated control baseline: 0% TGI |
| Quantified Difference | Significant tumor regression (up to 81%) achieved at highly efficient oral dosing concentrations. |
| Conditions | Murine xenograft models (Calu-6, LoVo) dosed orally twice daily |
Validates the compound's superior bioavailability and processability, making it a highly reliable procurement choice for advanced preclinical animal models.
Due to its exact 1:1 VEGFR-2/PDGFRβ inhibition ratio, AZD2932 is the optimal choice for studying the simultaneous disruption of endothelial cells and pericytes in tumor microenvironment assays, outperforming skewed alternatives like Cediranib or Sorafenib [1].
Its documented lack of cytochrome P450 inhibition (CYP2C9 IC50 = 8.0 μM) makes AZD2932 a highly reliable baseline compound for combination therapy screening, where metabolic interference and formulation cross-reactivity must be strictly minimized [1].
With an exceptionally safe hERG profile (IC50 = 137 μM), AZD2932 is ideally suited for high-dose in vivo efficacy studies where cardiotoxic side effects, such as QT prolongation, would otherwise confound survival data [1].
AZD2932 serves as a premium, high-purity reference standard for medicinal chemistry programs designing next-generation, balanced kinase inhibitors with optimized pharmacokinetic and safety profiles [1].